molecular formula C15H20Cl2N4O B6617991 N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride CAS No. 1803587-21-4

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride

Cat. No. B6617991
CAS RN: 1803587-21-4
M. Wt: 343.2 g/mol
InChI Key: CNCTVWPQWWEWNH-UHFFFAOYSA-N
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Description

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride (NPPB) is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). It is a small molecule drug that has been extensively studied in recent years due to its potential therapeutic applications, including the treatment of inflammation, cancer, and other diseases. NPPB is a member of the pyrazolone family of compounds and has been shown to inhibit the activity of both COX-1 and COX-2 enzymes. NPPB has been used in numerous clinical trials, and its therapeutic efficacy has been demonstrated in a number of conditions.

Mechanism of Action

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride selectively inhibits the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and other physiological processes. This compound inhibits the activity of COX-2 by binding to the active site of the enzyme, preventing it from catalyzing the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. It has also been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response. In addition, this compound has been shown to reduce the risk of cardiovascular disease by reducing the levels of certain lipids in the blood.

Advantages and Limitations for Lab Experiments

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride is a useful tool for laboratory experiments because it is a potent and selective inhibitor of the COX-2 enzyme. It is also relatively easy to synthesize and can be produced in large quantities. However, it is important to note that this compound is not suitable for use in humans due to its potential side effects.

Future Directions

The potential therapeutic applications of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride are still being explored. Future studies will focus on the development of novel formulations of this compound that can be used in humans. Additionally, further research will be needed to investigate the effects of this compound on other diseases and conditions, such as diabetes, obesity, and neurodegenerative diseases. Finally, further research is needed to elucidate the mechanism of action of this compound and to identify possible drug interactions.

Synthesis Methods

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride is synthesized by a multi-step process. The first step involves the reaction of piperidine with benzamide to form an intermediate. This intermediate is then reacted with pyrazole to form this compound. The final product is then purified by chromatography and recrystallization.

Scientific Research Applications

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride has been studied extensively in the scientific community due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-cancer properties in animal models, and has been tested in clinical trials for the treatment of various conditions, including arthritis, asthma, and colorectal cancer. This compound has also been used in laboratory experiments to investigate the mechanism of action of COX-2 inhibition and its effects on cell proliferation and apoptosis.

properties

IUPAC Name

N-(5-piperidin-3-yl-1H-pyrazol-4-yl)benzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O.2ClH/c20-15(11-5-2-1-3-6-11)18-13-10-17-19-14(13)12-7-4-8-16-9-12;;/h1-3,5-6,10,12,16H,4,7-9H2,(H,17,19)(H,18,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCTVWPQWWEWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)NC(=O)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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